N-(3-acetylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-(3-acetylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methylphenyl group at position 6 and an acetamide side chain linked to a 3-acetylphenyl moiety. This structure combines a rigid bicyclic system with polar and aromatic substituents, which are critical for interactions with biological targets such as kinases or enzymes.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-6-8-16(9-7-14)20-12-25-19(13-28-22(25)24-20)11-21(27)23-18-5-3-4-17(10-18)15(2)26/h3-10,12-13H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRGLQVJDWYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Imidazo[2,1-b]thiazole Core: This can be achieved by the cyclization of a thioamide with an α-haloketone under basic conditions.
Introduction of Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a suitable catalyst.
Attachment of p-Tolyl Group: The p-tolyl group can be introduced through a Suzuki coupling reaction using a p-tolylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Inhibition of Mycobacterium tuberculosis
Recent studies have demonstrated that N-(3-acetylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exhibits significant activity against Mycobacterium tuberculosis. The inhibition of pantothenate synthetase leads to a reduction in bacterial growth, suggesting potential as an antitubercular agent.
| Study Reference | Methodology | Results |
|---|---|---|
| In vitro assays on bacterial cultures | Significant inhibition of M. tuberculosis growth observed. |
Cytotoxicity Against Cancer Cell Lines
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.
These findings suggest that this compound may act through multiple mechanisms, potentially including apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institute examined the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed potent antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.
Case Study 2: Anticancer Activity Assessment
In a comparative study involving various thiazole derivatives, this compound was identified as one of the most effective compounds against breast cancer cell lines. The study utilized both MTT assays and flow cytometry to assess cytotoxicity and apoptosis rates.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in the Imidazo[2,1-b]thiazole Core Substituents
The substituents at position 6 of the imidazo[2,1-b]thiazole ring significantly influence biological activity:
- 4-Methylphenyl (Target Compound) : Enhances lipophilicity and may improve membrane permeability.
- 4-Chlorophenyl (e.g., 5f in ) : Introduces electron-withdrawing effects, increasing cytotoxicity (IC₅₀ = 1.4 μM against MDA-MB-231 cells) .
- Phenyl (e.g., 5i in ) : Lacking substituents, this derivative showed reduced activity compared to halogenated analogs .
Modifications in the Acetamide Side Chain
The acetamide moiety’s substitutions dictate target selectivity and potency:
- 3-Acetylphenyl (Target Compound) : The acetyl group may participate in hydrogen bonding or π-π stacking with enzyme active sites.
- Pyridinyl Derivatives (e.g., 5a, 5l in ): Substitutions like morpholino or piperazinyl groups (e.g., 5l) enhance VEGFR2 inhibition (5.72% at 20 μM) and selectivity for cancer cells .
- Thiazole-Triazole Hybrids (e.g., 9c in ) : Increased rigidity from triazole rings improves binding to targets like α-glucosidase .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (Cl, Br) : Enhance cytotoxicity and enzyme inhibition by increasing electrophilicity and target binding .
- Heterocyclic Side Chains (e.g., pyridinyl, piperazinyl): Improve solubility and selectivity for cancer cells over normal cells .
- Acetyl vs. Thioamide Substituents : Acetyl groups favor kinase inhibition, while thioamides may shift activity toward antimicrobial targets .
Research Findings and Clinical Relevance
- Anticancer Potential: Compounds like 5l () demonstrate potent VEGFR2 inhibition and selectivity for triple-negative breast cancer (MDA-MB-231), outperforming sorafenib in vitro .
- Antimicrobial Activity : Hydrazide derivatives () show promise against Mycobacterium tuberculosis, highlighting the scaffold’s versatility .
Biological Activity
N-(3-acetylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound known for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by an imidazo[2,1-b][1,3]thiazole core linked to an acetophenone moiety. Its molecular formula is C18H18N4OS, with a molecular weight of approximately 342.43 g/mol. The presence of both acetyl and phenyl groups enhances its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown effectiveness in inhibiting specific enzymes involved in cancer cell proliferation. For instance, it targets the pantothenate synthetase enzyme in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth.
- Cytotoxicity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency; for example, derivatives with similar structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against certain tumor cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the core structure significantly influence biological activity:
- Substituents : The introduction of electron-donating groups on the phenyl ring enhances cytotoxicity. Specifically, methyl substitutions at the para position have been linked to increased activity against cancer cells .
- Core Structure : The thiazole ring is essential for maintaining cytotoxic properties. Variations in the thiazole and imidazole components can lead to different levels of biological activity .
Anticancer Activity
A study involving the synthesis of imidazo[2,1-b]thiazole derivatives demonstrated their potential as anticancer agents. Compounds synthesized from this scaffold exhibited significant inhibitory effects on the MCF-7 breast cancer cell line, with some derivatives achieving over 70% inhibition compared to standard treatments like tamoxifen .
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections alongside cancer therapies .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
1. Synthesis Optimization Q: How can researchers optimize the synthesis of N-(3-acetylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide to improve yield and purity? A:
- Multi-step reactions : Employ sequential coupling steps, starting with imidazo[2,1-b]thiazole core synthesis followed by acetamide group introduction. Use solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres (N₂/Ar) to minimize side reactions .
- Catalysts : Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) can enhance coupling efficiency .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
- Monitoring : Thin-layer chromatography (TLC) or HPLC at intermediate stages confirms reaction progress .
2. Structural Characterization Q: What analytical techniques are essential for confirming the molecular structure of this compound? A:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to assign proton environments and carbon backbones. For example, the acetylphenyl group shows a singlet at ~2.5 ppm (CH₃) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation, confirming imidazothiazole-acetamide spatial arrangement and hydrogen-bonding networks .
3. Initial Biological Screening Q: What in vitro assays are suitable for preliminary evaluation of biological activity? A:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., acetylcholinesterase) using fluorogenic substrates .
- Anti-inflammatory Activity : COX-2 inhibition assays or LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages .
Advanced Research Questions
4. Structure-Activity Relationship (SAR) Studies Q: How to design SAR studies to identify critical functional groups for bioactivity? A:
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-methylphenyl with 4-fluorophenyl or 4-methoxyphenyl) and retain the imidazothiazole-acetamide core .
- Biological Testing : Compare analogs in dose-response assays (e.g., IC₅₀ shifts in cytotoxicity).
- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic properties (Hammett σ, logP) with activity .
5. Molecular Docking and Target Prediction Q: What computational strategies predict potential biological targets for this compound? A:
- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase or tubulin). Focus on hydrogen bonds between the acetamide carbonyl and catalytic lysine residues .
- Pharmacophore Mapping : Identify essential features (e.g., aromatic rings, hydrogen-bond acceptors) using tools like PharmaGist .
- Validation : Compare docking scores with known inhibitors (e.g., erlotinib for EGFR) .
6. Contradictory Data Resolution Q: How to resolve discrepancies in reported biological activities (e.g., varying IC₅₀ values across studies)? A:
- Assay Standardization : Use identical cell lines/passage numbers and control compounds (e.g., doxorubicin for cytotoxicity) .
- Solubility Adjustments : Address poor aqueous solubility (common with lipophilic aryl groups) using co-solvents (DMSO ≤0.1%) or nanoformulations .
- Metabolic Stability : Test liver microsomal stability; low bioavailability may explain inconsistent in vivo results .
7. Pharmacokinetic Profiling Q: What methodologies assess the compound’s absorption, distribution, and metabolic stability? A:
- Caco-2 Permeability : Predict intestinal absorption via monolayer transport assays .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >90% binding reduces efficacy) .
- Hepatic Metabolism : Incubate with human liver microsomes (HLM) and identify metabolites via LC-MS/MS .
8. Handling Insoluble Compounds Q: How to improve solubility for in vivo studies without altering bioactivity? A:
- Co-solvents : Use cyclodextrin complexes or PEG-based formulations .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Salt Formation : Hydrochloride salts enhance water solubility while retaining parent structure .
9. Mechanistic Studies Q: How to elucidate the compound’s mechanism of action at the molecular level? A:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .
- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
10. Data Reproducibility Challenges Q: What steps ensure reproducibility in synthetic and biological experiments? A:
- Reaction Logs : Document exact conditions (e.g., solvent batch, humidity) for sensitive steps like imidazothiazole cyclization .
- Biological Replicates : Use ≥3 independent experiments with internal controls (e.g., staurosporine in apoptosis assays) .
- Open Data : Share raw NMR/MS files and assay protocols via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
